molecular formula C19H33NO B1611561 3-(2,4-DI-T-Pentylphenoxy)propylamine CAS No. 61053-26-7

3-(2,4-DI-T-Pentylphenoxy)propylamine

Cat. No.: B1611561
CAS No.: 61053-26-7
M. Wt: 291.5 g/mol
InChI Key: LEUVNJSYVKZXKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-DI-T-Pentylphenoxy)propylamine, also known as γ-(2,4-Di-t-amylphenoxy)propylamine or 1-Propanamine, 3-[2,4-bis(1,1-dimethylpropyl)phenoxy]-, is a chemical compound with the molecular formula C19H33NO and a molecular weight of 291.47 g/mol. This compound features a propylamine group attached to a phenyl ring, which is further substituted with two tert-pentyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-DI-T-Pentylphenoxy)propylamine typically involves the reaction of 2,4-di-tert-pentylphenol with 3-chloropropylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the alkyl halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-DI-T-Pentylphenoxy)propylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

3-(2,4-DI-T-Pentylphenoxy)propylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a ligand in drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,4-DI-T-Pentylphenoxy)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Di-tert-butylphenoxy)propylamine
  • 3-(2,4-Di-tert-amylphenoxy)propylamine
  • 3-(2,4-Di-tert-hexylphenoxy)propylamine

Uniqueness

3-(2,4-DI-T-Pentylphenoxy)propylamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-[2,4-bis(2-methylbutan-2-yl)phenoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO/c1-7-18(3,4)15-10-11-17(21-13-9-12-20)16(14-15)19(5,6)8-2/h10-11,14H,7-9,12-13,20H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUVNJSYVKZXKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCCN)C(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80548192
Record name 3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61053-26-7
Record name 3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4-DI-T-Pentylphenoxy)propylamine
Reactant of Route 2
Reactant of Route 2
3-(2,4-DI-T-Pentylphenoxy)propylamine
Reactant of Route 3
Reactant of Route 3
3-(2,4-DI-T-Pentylphenoxy)propylamine
Reactant of Route 4
Reactant of Route 4
3-(2,4-DI-T-Pentylphenoxy)propylamine
Reactant of Route 5
Reactant of Route 5
3-(2,4-DI-T-Pentylphenoxy)propylamine
Reactant of Route 6
Reactant of Route 6
3-(2,4-DI-T-Pentylphenoxy)propylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.